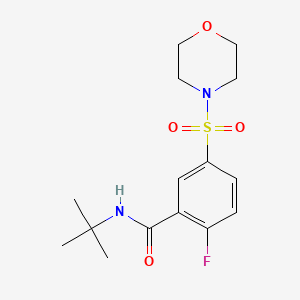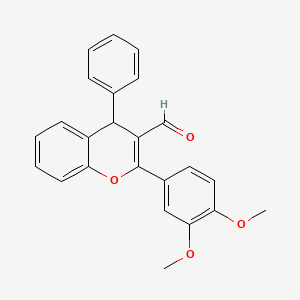
N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide, also known as BAY 43-9006, is a synthetic small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 1999 by Bayer Pharmaceuticals and has since been the subject of numerous scientific studies.
Mechanism of Action
N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 works by inhibiting the activity of several kinases, including RAF kinase, which is involved in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting RAF kinase, N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 can help to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting RAF kinase, it can also inhibit the activity of several other kinases, including VEGFR-2 and PDGFR-β, which are involved in angiogenesis and tumor growth. N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in research. It has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications.
However, there are also some limitations to using N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 in lab experiments. It is a potent inhibitor of several kinases, which can make it difficult to interpret the results of experiments. Additionally, it has been shown to have off-target effects on other signaling pathways, which can complicate data interpretation.
Future Directions
There are several future directions for research on N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006. One area of interest is in developing combination therapies that can enhance its antitumor activity. Another area of interest is in identifying biomarkers that can predict response to N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006, which could help to personalize treatment for cancer patients. Additionally, there is ongoing research into the use of N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 in other disease states, such as cardiovascular disease and diabetes.
Synthesis Methods
The synthesis of N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 involves several steps, starting with the reaction of 2-fluoro-5-nitrobenzoic acid with tert-butylamine to form N-(tert-butyl)-2-fluoro-5-nitrobenzamide. This compound is then reacted with thionyl chloride and morpholine to produce N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide, the final product.
Scientific Research Applications
N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases, including RAF kinase, which plays a key role in the development and progression of many types of cancer. In preclinical studies, N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 has demonstrated antitumor activity against a wide range of cancer types, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.
properties
IUPAC Name |
N-tert-butyl-2-fluoro-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O4S/c1-15(2,3)17-14(19)12-10-11(4-5-13(12)16)23(20,21)18-6-8-22-9-7-18/h4-5,10H,6-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQWPLVRBUBFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5172809.png)
![2-amino-4-(4-ethylphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5172816.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5172823.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide](/img/structure/B5172828.png)
![2-[(2-methoxyphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B5172840.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B5172846.png)


![N-[3-(trifluoromethyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5172859.png)
![2-tert-butyl-1-[2-(4-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5172866.png)


![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B5172892.png)
![2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B5172893.png)